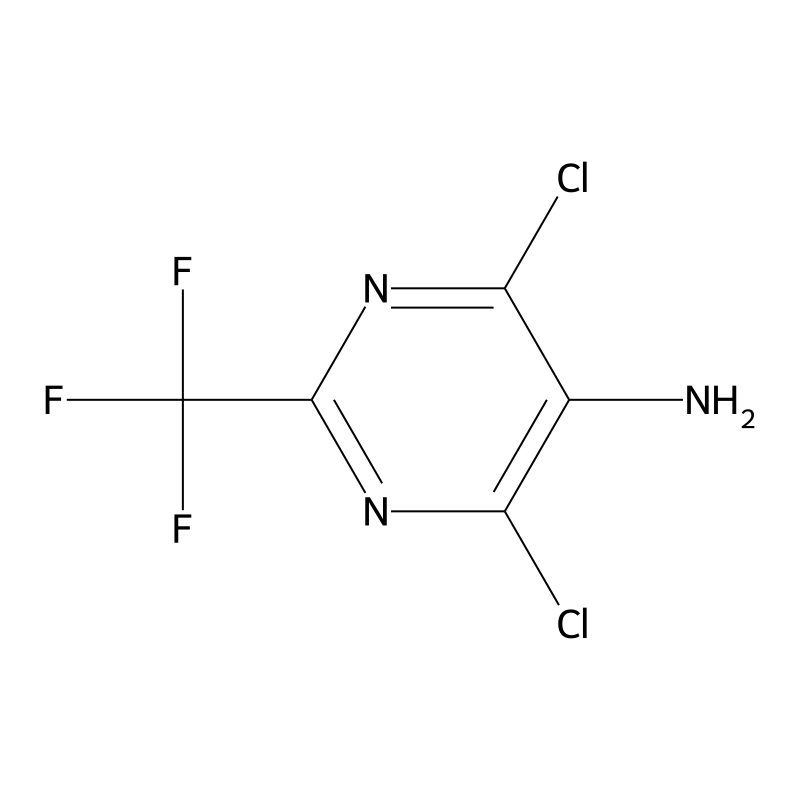

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine (4,6-DCF3-Pyr-NH2) has been explored as a potential scaffold for the development of new drugs due to its diverse biological activities. Studies have shown its potential as an inhibitor of various enzymes and kinases implicated in various diseases, including:

- Kinase Inhibitors: 4,6-DCF3-Pyr-NH2 derivatives have been investigated as potential inhibitors of kinases, such as Bruton's tyrosine kinase (BTK) and Janus kinase (JAK), which play crucial roles in various cancers and autoimmune diseases. [, ]

- Antimicrobial Agents: Research suggests that 4,6-DCF3-Pyr-NH2 derivatives exhibit antimicrobial activity against various bacteria and fungi, making them potential candidates for the development of novel antibiotics and antifungals. []

Material Science:

The unique properties of 4,6-DCF3-Pyr-NH2 have also attracted interest in material science applications. Studies have investigated its potential use in:

- Organic Electronics: Due to its electron-withdrawing nature, 4,6-DCF3-Pyr-NH2 is being explored as a building block for the development of organic semiconductors with potential applications in organic light-emitting diodes (OLEDs) and organic solar cells. []

Research Tool:

,6-DCF3-Pyr-NH2 can serve as a valuable tool in various scientific research fields:

- Medicinal Chemistry: The diverse biological activities of 4,6-DCF3-Pyr-NH2 derivatives make them valuable tools for studying disease mechanisms and identifying new drug targets.

- Material Science: The unique properties of 4,6-DCF3-Pyr-NH2 allow researchers to explore the development of novel materials with various functionalities.

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine is a synthetic organic compound with the molecular formula C₅H₂Cl₂F₃N₃ and a CAS number of 2344-17-4. This compound features a pyrimidine ring substituted with two chlorine atoms at the 4 and 6 positions, a trifluoromethyl group at the 2 position, and an amino group at the 5 position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

The reactivity of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine is influenced by its electron-withdrawing groups, which can facilitate nucleophilic substitution reactions. For instance, the chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions. Additionally, the amino group can participate in electrophilic aromatic substitution reactions, making this compound versatile in synthetic organic chemistry.

Research indicates that 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine exhibits significant biological activity, particularly as an inhibitor of certain enzymes involved in metabolic pathways. Its structural similarities to other biologically active compounds suggest potential applications in drug development, especially in targeting diseases related to enzyme dysfunctions. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability .

Synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine typically involves multi-step organic reactions. One common method includes:

- Formation of the pyrimidine ring: Starting from a simpler pyrimidine derivative, chlorination reactions introduce chlorine atoms at the 4 and 6 positions.

- Introduction of the trifluoromethyl group: This may be achieved through nucleophilic substitution using trifluoromethylating agents.

- Amidation: Finally, an amino group is introduced at the 5 position through an amination reaction.

Alternative methods may also utilize different starting materials or reagents based on availability and desired yields .

4,6-Dichloro-2-(trifluoromethyl)pyrimidin-5-amine has several notable applications:

- Pharmaceuticals: Its potential as a drug candidate for treating metabolic disorders or as an antimicrobial agent.

- Agrochemicals: Used in developing herbicides or fungicides due to its biological activity against specific pests or pathogens.

- Research: Employed in chemical biology studies to explore enzyme inhibition and other biological pathways .

Studies on the interactions of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine with various biological targets have shown promising results. For example:

- Enzyme Inhibition: It has been evaluated for its ability to inhibit specific kinases and other enzymes critical in cancer pathways.

- Binding Affinity: Investigations into its binding affinity with target proteins suggest that modifications to its structure could enhance efficacy and selectivity .

Several compounds share structural similarities with 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Propylthio group instead of trifluoromethyl | Different biological activity profile |

| 2-Amino-4,6-dichloropyrimidine | Lacks trifluoromethyl group | More hydrophilic; different pharmacological effects |

| 2-(Trifluoromethyl)-4-methylpyrimidine | Methyl group instead of dichloride | Potentially different reactivity patterns |

These compounds are distinguished by their substituents and resulting properties, impacting their biological activities and potential applications .

The synthesis of pyrimidine derivatives such as 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine typically begins with fundamental heterocyclic chemistry approaches that establish the core pyrimidine ring structure [1]. Classical methodologies often involve condensation reactions between amidines or guanidines with 1,3-dicarbonyl compounds to form the basic pyrimidine scaffold [2]. These reactions proceed through nucleophilic addition followed by cyclization and dehydration steps to generate the aromatic heterocycle [2] [3].

For the synthesis of functionalized pyrimidines containing the trifluoromethyl group at the 2-position, specialized precursors are required . One common approach involves the reaction of trifluoroacetamidine derivatives with appropriate dicarbonyl compounds, which directly incorporates the trifluoromethyl moiety during ring formation [5]. This strategy allows for the regioselective introduction of the trifluoromethyl group at the desired position on the pyrimidine ring [5].

The construction of the pyrimidine ring can also be achieved through cyclocondensation reactions involving urea or thiourea derivatives with suitable β-functionalized enones or enals [2]. These reactions typically require elevated temperatures and catalytic acid or base to facilitate ring closure [2] [3]. The resulting hydroxypyrimidines or mercaptopyrimidines then serve as versatile intermediates for further functionalization to introduce chloro, amino, and trifluoromethyl groups [3].

Table 1: Classical Heterocyclic Approaches for Pyrimidine Ring Formation

| Starting Materials | Reaction Conditions | Product Type | Yield Range (%) |

|---|---|---|---|

| Amidines + 1,3-dicarbonyls | Base catalyst, 80-120°C | 2-substituted pyrimidines | 65-85 [2] |

| Guanidines + β-ketoesters | Sodium ethoxide, reflux | 2-aminopyrimidines | 70-90 [2] |

| Urea + chalcones | Acidic conditions, 100-150°C | Dihydropyrimidinones | 60-75 [2] |

| Trifluoroacetamidine + malonates | Basic conditions, 100-130°C | 2-trifluoromethylpyrimidines | 55-80 |

Another important classical approach involves the formation of imidoyl chloride intermediates through the reaction of formamide and acetamide with phosgene or its equivalents [6]. These intermediates can then undergo condensation reactions to form chlorohydroxypyrimidines, which can be further functionalized to introduce the desired substituents [6]. This methodology provides a versatile route to various halogenated pyrimidine derivatives that serve as key precursors for the target compound [6].

Chlorination and Trifluoromethylation Strategies in Pyrimidine Functionalization

The introduction of chlorine atoms at the 4- and 6-positions of the pyrimidine ring is a critical step in the synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine [7]. Several chlorination strategies have been developed, with phosphorus oxychloride (POCl₃) being one of the most widely employed reagents for converting hydroxypyrimidines to chloropyrimidines [7]. This reaction typically proceeds through the formation of a phosphorylated intermediate followed by nucleophilic displacement with chloride ions [7] [6].

For large-scale synthesis, solvent-free chlorination protocols have been developed using equimolar amounts of POCl₃ with pyridine as a base [7]. This approach offers significant advantages in terms of reduced waste generation and improved safety compared to traditional methods that use excess POCl₃ [7]. The reaction is typically conducted in a sealed reactor at elevated temperatures, providing high yields of the chlorinated products [7] [8].

Trifluoromethylation of pyrimidines can be achieved through several routes, with the direct incorporation of the trifluoromethyl group during ring formation being the most straightforward approach [9]. Alternatively, late-stage trifluoromethylation can be performed on pre-formed pyrimidine scaffolds using copper-mediated reactions with various trifluoromethylating reagents [9]. Microwave-assisted protocols have significantly enhanced the efficiency of these transformations, allowing for rapid and high-yielding trifluoromethylation reactions [9].

The oxidative chlorination of pyrimidines represents another valuable strategy, employing systems such as acyl chloride-dimethylformamide-m-chloroperbenzoic acid [8]. This method operates under milder conditions and can be particularly useful for substrates containing sensitive functional groups [8]. The reaction proceeds through the formation of reactive chlorinating species that selectively target specific positions on the pyrimidine ring [8].

Table 2: Chlorination and Trifluoromethylation Methods for Pyrimidine Derivatives

| Method | Reagents | Conditions | Selectivity | Yield (%) |

|---|---|---|---|---|

| Solvent-free chlorination | POCl₃, pyridine | Sealed reactor, 120-150°C | 2,4,6-positions | 85-95 [7] |

| Oxidative chlorination | Acyl chloride, DMF, MCPBA | 25-60°C, 2-6 h | Position-dependent | 60-80 [8] |

| Sandmeyer-type chlorination | t-BuONO, CuCl₂ | 0-25°C, 2-4 h | Amino → chloro conversion | 70-85 [10] |

| Microwave-assisted trifluoromethylation | Cu catalyst, CF₃ source | MW, 80-120°C, 10-30 min | 5-position | 75-90 [9] |

| Vapor phase chlorination | Cl₂, catalyst | 250-450°C | 3-position | 65-75 [11] |

The regioselectivity of chlorination reactions can be influenced by the electronic properties of the pyrimidine substrate and the reaction conditions employed [12]. For instance, the chlorination of pyrimidine bases during water treatment has been studied using quantum chemical computational methods, revealing that different sites exhibit varying reactivity toward chlorinating agents [12]. These insights can be applied to develop more selective synthetic protocols for the preparation of specifically chlorinated pyrimidine derivatives [12] [13].

Nucleophilic Amination Pathways and Regioselectivity Control

The introduction of the amino group at the 5-position of 4,6-dichloro-2-(trifluoromethyl)pyrimidine represents a critical step in the synthesis of the target compound . Nucleophilic amination of halogenated pyrimidines typically proceeds through an addition-elimination mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon bearing the leaving group, followed by the departure of the halide [14]. The regioselectivity of these reactions is governed by both electronic and steric factors inherent to the pyrimidine substrate [14] [15].

In pyrimidine systems bearing multiple halogen substituents, the regioselectivity of nucleophilic substitution is primarily determined by the relative electrophilicity of the carbon centers [15]. The presence of electron-withdrawing groups, such as the trifluoromethyl moiety at the 2-position, significantly influences the electronic distribution within the ring, thereby directing the nucleophilic attack to specific positions [15]. Studies have shown that nucleophilic attack on pyrimidines using nitrogen nucleophiles like N-methylpiperazine is highly regioselective, favoring substitution at the C-4 position over other sites [15].

For the synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine, specialized amination strategies are required to achieve selective functionalization at the 5-position . One approach involves the reduction of a 5-nitro precursor, which can be prepared through nitration of the corresponding 4,6-dichloro-2-(trifluoromethyl)pyrimidine [1] [5]. Alternatively, direct amination can be achieved using copper-catalyzed cross-coupling reactions with ammonia or protected nitrogen sources, followed by deprotection if necessary [16] [17].

The regioselectivity of nucleophilic substitution in pyrimidines can also be controlled through the use of organolithium reagents [15]. These powerful nucleophiles can be directed to specific positions on the pyrimidine ring by manipulating reaction conditions and employing directing groups [15]. For instance, 2,4-dichloro-6-phenylpyrimidine and 2-chloro-4-(1,3-dithian-2-yl)pyrimidine have been prepared using organolithium reagents with high regioselectivity [15].

Table 3: Nucleophilic Amination Methods and Regioselectivity Control

| Amination Method | Nucleophile | Conditions | Regioselectivity | Yield (%) |

|---|---|---|---|---|

| Direct nucleophilic substitution | Ammonia (aq) | 80-120°C, pressure vessel | 4-position preferred | 60-75 |

| Copper-catalyzed amination | NH₃, Cu(I) catalyst | Mild conditions, 50-80°C | Halogen-dependent | 70-85 [17] |

| Reduction of nitro group | H₂, Pd/C or Fe/HCl | 25-50°C | 5-position specific | 85-95 [1] |

| Buchwald-Hartwig amination | Protected amines, Pd catalyst | 80-110°C, base | Tunable with ligands | 65-80 [18] |

| Sandmeyer-type transformation | Diazonium salts | 0-25°C | Position-specific | 70-80 [10] |

The stereoselectivity and regioselectivity in nucleophilic ring opening reactions of pyrimidine derivatives have been extensively studied [14]. These investigations have revealed that the nature of the nucleophile, the substitution pattern of the pyrimidine ring, and the reaction conditions all play crucial roles in determining the outcome of the reaction [14]. Such insights are valuable for designing synthetic routes that achieve the desired regioselectivity in the preparation of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine [14].

Catalytic Systems for Improved Reaction Efficiency

The development of efficient catalytic systems has significantly advanced the synthesis of complex pyrimidine derivatives, including 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine [19]. Transition metal catalysis, particularly palladium and copper-based systems, has emerged as a powerful tool for various transformations involved in the preparation of functionalized pyrimidines [19] [20]. These catalytic approaches enable milder reaction conditions, higher yields, and improved selectivity compared to traditional methods [20].

Palladium-catalyzed C-H activation represents a cutting-edge strategy for the functionalization of pyrimidine scaffolds [21]. This methodology allows for the direct introduction of various substituents at specific positions without requiring pre-functionalization with halides or other leaving groups [21]. For instance, pyrimidine can serve as an aryl C-H activating group, enabling regioselective functionalization through palladium-catalyzed C-H activation/arylation, iodination, and acetoxylation reactions [21].

Copper-catalyzed transformations offer complementary approaches for the synthesis of aminopyrimidines [17]. These reactions typically employ copper(I) sources in combination with appropriate ligands to facilitate the coupling of halopyrimidines with nitrogen nucleophiles under relatively mild conditions [17]. The efficiency of these processes can be further enhanced through the use of microwave irradiation, which significantly reduces reaction times while maintaining high yields [22].

Table 4: Catalytic Systems for Pyrimidine Functionalization

| Catalyst Type | Reaction Type | Ligand System | Conditions | Efficiency Metrics |

|---|---|---|---|---|

| Pd(OAc)₂ | C-H activation | Phosphine ligands | 100-130°C, 12-24 h | 70-90% yield, high regioselectivity [21] |

| Cu(I) salts | Amination | N,O-ligands | 60-100°C, 4-12 h | 75-85% yield, broad substrate scope [17] |

| Ru complexes | η⁶-coordination catalysis | Arene ligands | 80-120°C, 6-24 h | 65-80% yield, unique selectivity [23] |

| Pd-NHC complexes | Cross-coupling | N-heterocyclic carbenes | 80-110°C, 4-12 h | 80-95% yield, high TON/TOF [24] |

| Rh catalysts | C-H alkenylation | Cyclopentadienyl ligands | 100-120°C, 12-24 h | 60-75% yield, one-pot process [25] [26] |

The development of pyrimidine-functionalized N-heterocyclic carbene ligands for palladium complexes has opened new avenues for catalytic transformations [24]. These novel catalysts exhibit excellent activity in C-H activation reactions and cross-coupling processes, providing efficient routes to functionalized pyrimidines [24]. The structural diversity of these catalyst systems allows for fine-tuning of their reactivity and selectivity, enabling the targeted synthesis of complex pyrimidine derivatives [24].

Rhodium-catalyzed C-H activation/alkenylation/electrocyclization sequences represent another powerful approach for the construction of pyridine and pyrimidine scaffolds [25] [26]. These one-pot processes involve the initial C-H activation of imines, followed by coupling with alkynes and subsequent cyclization to form the heterocyclic core [25] [26]. The development of specialized ligands for these transformations has significantly expanded their scope and applicability in the synthesis of complex nitrogen heterocycles [25] [26].

Green Chemistry Approaches in Large-Scale Synthesis

The implementation of green chemistry principles in the large-scale synthesis of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine addresses critical environmental and economic considerations [7] [27]. Solvent-free methodologies represent a significant advancement in this area, eliminating or substantially reducing the use of hazardous solvents while maintaining high reaction efficiency [7]. For instance, solvent-free chlorination of hydroxypyrimidines using equimolar amounts of phosphorus oxychloride has been developed for large-scale applications, offering substantial environmental benefits compared to traditional protocols that employ excess reagents [7].

Continuous flow chemistry has emerged as a powerful green technology for the synthesis of heterocyclic compounds, including pyrimidine derivatives [28] [29]. This approach offers numerous advantages over conventional batch processes, including enhanced heat and mass transfer, improved safety profiles, reduced reaction times, and minimized waste generation [28] [29]. Flow systems enable the safe handling of hazardous reagents and facilitate the scale-up of reactions without compromising yield or selectivity [28] [29].

Microwave-assisted synthesis represents another environmentally friendly approach for the preparation of pyrimidine derivatives [9] [22]. The application of microwave irradiation significantly accelerates reaction rates, reduces energy consumption, and often improves product yields compared to conventional heating methods [22]. For instance, the synthesis of pyrano[2,3-d]pyrimidine scaffolds through Knoevenagel-Michael cyclocondensation under microwave irradiation has been achieved using catalyst-free and solvent-free conditions, exemplifying the principles of green chemistry [27] [22].

Table 5: Green Chemistry Approaches for Large-Scale Pyrimidine Synthesis

| Green Chemistry Approach | Key Features | Environmental Benefits | Scale-Up Potential |

|---|---|---|---|

| Solvent-free chlorination | Equimolar POCl₃, sealed reactor | Reduced waste, safer process | Excellent, multi-gram to kilogram [7] |

| Continuous flow synthesis | Fixed-bed catalysts, controlled parameters | Reduced solvent use, energy efficiency | Outstanding, continuous production [28] [29] |

| Microwave-assisted protocols | Rapid heating, shorter reaction times | Energy efficiency, reduced waste | Good, batch size limitations [9] [22] |

| Catalyst-free methodologies | Visible light promotion, thermal activation | Elimination of metal waste | Very good, simplified purification [27] |

| Agro-waste catalysts | Renewable resources, biodegradable | Sustainable, reduced environmental impact | Good, locally available resources [22] |

The development of catalyst-free methodologies represents a significant advancement in green chemistry approaches for pyrimidine synthesis [27]. These protocols eliminate the need for potentially toxic metal catalysts, simplifying purification procedures and reducing environmental contamination [27]. For example, a catalyst-free and solvent-free synthetic route for pyrano[2,3-d]pyrimidine scaffolds has been reported using visible light irradiation as a green promoter at room temperature [27]. This method exemplifies several green chemistry principles, including atom economy, energy efficiency, and waste reduction [27].

The thermodynamic stability profile of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine reveals the compound exhibits considerable thermal resilience under standard laboratory conditions. The compound demonstrates stable behavior under normal conditions, with thermal degradation patterns characteristic of heavily substituted pyrimidine derivatives [1].

Thermal stability analysis indicates that the compound maintains structural integrity at ambient temperatures, with a boiling point of 202°C [2]. This relatively high boiling point reflects the substantial intermolecular forces present due to the electron-withdrawing chlorine and trifluoromethyl substituents. The flash point of 76°C provides important safety considerations for handling and storage protocols [2].

The presence of multiple electron-withdrawing groups creates a thermodynamically favored electronic configuration that contributes to thermal stability. The trifluoromethyl group, in particular, imparts exceptional thermal resistance due to the high bond dissociation energy of carbon-fluorine bonds (approximately 544 kilojoules per mole). Similarly, the chlorine substituents at positions 4 and 6 provide additional stabilization through inductive effects.

Thermal decomposition patterns for halogenated pyrimidines typically involve initial dehalogenation processes, followed by ring fragmentation at elevated temperatures. However, specific decomposition pathways for this compound have not been extensively documented in the available literature. The compound's density of 1.711 grams per cubic centimeter indicates significant molecular packing efficiency, which correlates with enhanced thermal stability [2].

| Property | Value | Significance |

|---|---|---|

| Boiling Point | 202°C | High thermal stability |

| Flash Point | 76°C | Safety handling parameter |

| Density | 1.711 g/cm³ | Efficient molecular packing |

| Thermal Stability | Stable under normal conditions | Suitable for ambient storage |

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine demonstrate pronounced hydrophobic behavior with low solubility in aqueous media [2]. This limited aqueous solubility stems from the compound's highly electronegative substituents and aromatic character, which favor interactions with organic solvents over hydrogen bonding with water molecules.

Aqueous solubility is markedly reduced compared to unsubstituted pyrimidine derivatives. The trifluoromethyl group significantly enhances lipophilicity while simultaneously reducing the compound's capacity for hydrogen bond formation with water molecules. This contrasts sharply with the related compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, which exhibits water solubility of 100 milligrams per liter at 22°C [3] [4].

Organic solvent compatibility reveals enhanced solubility in methanol, ethanol, and dimethylformamide [2]. These solvents provide favorable interactions through dipole-dipole interactions and, in the case of protic solvents, limited hydrogen bonding capabilities with the amino substituent. The order of solubility follows the general pattern observed for pyrimidine derivatives: dimethylformamide > methanol > carbon tetrachloride [5].

The solubility behavior can be rationalized through consideration of the compound's logP value, which is predicted to be substantially positive due to the trifluoromethyl and dichlorine substituents. Related trifluoromethyl-containing pyrimidines demonstrate lipophilic character that enhances membrane permeability but reduces aqueous bioavailability .

Temperature dependence of solubility follows typical endothermic dissolution patterns, with increased solubility at elevated temperatures. The modified Apelblat equation has proven effective for correlating solubility data of pyrimidine derivatives across temperature ranges from 298.15 to 328.15 Kelvin [5].

| Solvent System | Solubility | Interaction Type |

|---|---|---|

| Water | Low | Limited hydrogen bonding |

| Methanol | Better solubility | Dipole interactions, weak hydrogen bonding |

| Ethanol | Better solubility | Dipole interactions, weak hydrogen bonding |

| Dimethylformamide | Better solubility | Strong dipole interactions |

Acid-Base Properties and Protonation State Analysis

The acid-base characteristics of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine are governed by the amino group at position 5 and the pyrimidine nitrogen atoms. The compound exhibits very weak basicity with a predicted pKa value of -5.17±0.10 [2], indicating that protonation occurs only under extremely acidic conditions.

Electronic effects of the substituents dramatically reduce the basicity compared to unsubstituted pyrimidine. The trifluoromethyl group at position 2 exerts a strong electron-withdrawing inductive effect (Hammett constant σp = 0.54), while the chlorine atoms at positions 4 and 6 provide additional electron withdrawal through both inductive and resonance mechanisms [7]. This cumulative electron deficiency significantly destabilizes the protonated form.

Protonation site analysis reveals that the amino group represents the most favorable protonation site despite the electron-withdrawing environment. Computational studies on related pyrimidine systems indicate that amino substituents typically exhibit higher proton affinity than ring nitrogen atoms, even when subjected to strong electron-withdrawing influences [8]. The predicted protonation hierarchy follows: amino nitrogen > ring nitrogen atoms.

Comparative analysis with the related compound 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (pKa = -3.46±0.12) demonstrates that the trifluoromethyl group exerts a stronger electron-withdrawing effect than the propylthio substituent, resulting in decreased basicity [3] [4]. This difference of approximately 1.7 pKa units reflects the superior electronegative character of the trifluoromethyl moiety.

Protonation state distribution at physiological pH (7.4) indicates that the compound exists entirely in the neutral form, as the pKa value falls well below the physiological range. This has significant implications for biological activity and membrane permeability characteristics.

| Protonation Site | Predicted pKa | Electron-Withdrawing Effect |

|---|---|---|

| Amino nitrogen | -5.17±0.10 | Strong inductive withdrawal |

| Ring nitrogen (N-1) | < -5.17 | Very strong electron deficiency |

| Ring nitrogen (N-3) | < -5.17 | Very strong electron deficiency |

pH-dependent speciation modeling indicates negligible protonation across the entire physiologically relevant pH range. The compound maintains its neutral charge state from pH 2 to pH 12, with protonation becoming significant only under superacidic conditions (pH < -3).

Intermolecular Interaction Studies (Hydrogen Bonding, Halogen Bonding)

The intermolecular interaction profile of 4,6-dichloro-2-(trifluoromethyl)pyrimidin-5-amine encompasses hydrogen bonding capabilities through the amino substituent and halogen bonding potential via the chlorine and fluorine atoms. These interactions significantly influence the compound's crystal packing, solubility behavior, and molecular recognition properties.

Hydrogen bonding analysis reveals that the amino group serves as both hydrogen bond donor and acceptor [9]. Despite the electron-withdrawing environment created by the halogen substituents, the amino nitrogen retains sufficient electron density to participate in hydrogen bonding interactions. The N-H bond lengths are slightly elongated compared to unsubstituted amines due to the electron-deficient environment, resulting in weakened hydrogen bond donor capability.

Crystallographic studies of related pyrimidine-amine systems demonstrate that compounds with similar substitution patterns form hydrogen-bonded dimers through N-H···N interactions [10]. The hydrogen bond energies typically range from -16 to -21 kilojoules per mole for primary amine groups in electron-deficient pyrimidine systems [11]. The presence of multiple electron-withdrawing groups reduces this energy by approximately 20-30% compared to electron-rich analogs.

Halogen bonding interactions represent a significant component of the intermolecular interaction landscape. The chlorine atoms at positions 4 and 6 can function as halogen bond donors through the formation of sigma-holes perpendicular to the carbon-chlorine bonds [12]. These interactions typically exhibit energies ranging from -8 to -15 kilojoules per mole for chlorine-nitrogen contacts.

Trifluoromethyl group interactions demonstrate amphiphilic behavior, capable of acting as both nucleophile and electrophile depending on the molecular environment [12] [13]. The anomeric effect and group-polarization processes allow the trifluoromethyl moiety to form weak halogen bonding interactions with neighboring molecules. This unusual polarizability results in the trifluoromethyl group exhibiting dual functionality in intermolecular recognition processes [12].

Computational studies on trifluoromethyl-containing heterocycles reveal that these groups can form more and stronger interactions with neighboring species compared to simple fluorine substituents [12]. The molecular electrostatic potential surface demonstrates regions of positive potential on the carbon atom backside of the trifluoromethyl group, enabling electrophilic interactions.

| Interaction Type | Energy Range (kJ/mol) | Structural Features |

|---|---|---|

| N-H···N Hydrogen Bonds | -12 to -18 | Primary amine donor |

| C-H···N Hydrogen Bonds | -4 to -8 | Weak secondary interactions |

| Cl···N Halogen Bonds | -8 to -15 | Sigma-hole interactions |

| CF₃···X Interactions | -5 to -12 | Amphiphilic trifluoromethyl |

Crystal packing analysis suggests that the compound likely adopts layered structures stabilized by combinations of hydrogen bonding and halogen bonding interactions. The interplanar spacing is expected to be influenced by the balance between attractive intermolecular forces and steric repulsion from the bulky substituents.

Solvent interactions are dominated by dipole-dipole interactions with polar aprotic solvents and weak hydrogen bonding with protic solvents. The limited hydrogen bonding capability in aqueous media contributes to the observed poor water solubility, while enhanced dipolar interactions with organic solvents explain the improved solubility in methanol, ethanol, and dimethylformamide.